6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

spiro‑heterocycle synthesis thiadiazole chemistry parallel medicinal chemistry

This 6,8-dichloro-2,2-dimethyl-4-chromanone provides two orthogonal diversification vectors via Suzuki/Buchwald couplings, unlike mono-chloro analogs, enhancing hit-finding probability in screening libraries. It retains class-level low CYP inhibition (IC₅₀ > 20 µM) and is a scalable precursor for ¹³C/²H-labeled internal standards. Prioritize this scaffold for parasitic and fungal disease campaigns requiring IP-differentiating pharmacophore data.

Molecular Formula C11H10Cl2O2
Molecular Weight 245.10 g/mol
CAS No. 1343050-37-2
Cat. No. B6611507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS1343050-37-2
Molecular FormulaC11H10Cl2O2
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C11H10Cl2O2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3
InChIKeyIWKBJCINFJOFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1343050-37-2) – Core Structural & Data Baseline


6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a fully synthetic, dual‑chlorinated 2,2‑dimethyl‑4‑chromanone (dihydro‑1‑benzopyran‑4‑one) derivative . Its molecular formula is C₁₁H₁₀Cl₂O₂ (MW 245.10 g·mol⁻¹) . The compound belongs to the broader 2,2‑dimethyl‑4‑chromanone class, a scaffold extensively exploited in medicinal chemistry and agrochemistry for potassium‑channel modulation, antihypertensive, insecticidal, and antioxidant applications [1][2]; however, the placement of two chlorine atoms at C6 and C8 simultaneously on the aromatic ring is uncommon and introduces distinct electronic, steric, and reactivity features that are not captured by the generic ‘benzopyran‑4‑one’ label.

Why Generic 2,2‑Dimethyl‑4‑chromanone Substitution Fails for 6,8‑Dichloro‑2,2‑dimethyl‑3,4‑dihydro‑2H‑1‑benzopyran‑4‑one


The 2,2‑dimethyl‑4‑chromanone scaffold is not a single chemical entity; substituent position, number, and electronic nature profoundly alter reactivity, biological target engagement, and synthetic compatibility. Whereas the 6‑chloro (CAS 80055‑85‑2) or 8‑chloro (CAS 80055‑87‑4) monochloro‑dimethylchromanones are well‑precedented intermediates with documented bio‑activities , their 6,8‑dichloro counterpart is rarely encountered in primary pharmacology. Literature evidence for the core scaffold reveals that adding a second electron‑withdrawing substituent (e.g., a second chloro) shifts the electronic profile of the aromatic ring, reshapes the regioselectivity of electrophilic chemistry, and markedly impacts in‑vitro potency (e.g., SIRT2 inhibition for 6,8‑dibromo analogs, or CYP inhibition for halogenated congener series) [1][2]. Therefore, treating any 2,2‑dimethyl‑4‑chromanone as a functional equivalent of the 6,8‑dichloro derivative introduces uncontrolled variables that can compromise lead optimization, structure‑activity relationship (SAR) campaigns, or the scalability of a synthetic route.

Quantitative Differentiator Evidence Guide for 6,8‑Dichloro‑2,2‑dimethyl‑3,4‑dihydro‑2H‑1‑benzopyran‑4‑one


Dual C6‑Cl / C8‑Cl Substitution Creates a Unique Chromanone Starting Material for Spiro‑heterocycle and Thiadiazole Derivative Libraries

In a systematic investigation of chroman‑4‑one conversion to spiro‑heterocycles, the 6,8‑dichloro substitution on the 2,2‑dimethyl‑4‑chromanone core directly provides a building block that retains both chlorine atoms through subsequent selenadiazole and thiadiazole ring‑formation steps. The unsubstituted 2,2‑dimethyl‑4‑chromanone, in contrast, generates only the parent spiro‑heterocycle without the halogen‑handles needed for late‑stage cross‑coupling or further diversification [1]. This positional dual‑chlorination strategy is explicitly demonstrated in the synthesis of thiadiazoles and selenadiazoles, where the 6,8‑dichloro precursor is noted as a key progenitor in the cascade to biologically active compounds [2].

spiro‑heterocycle synthesis thiadiazole chemistry parallel medicinal chemistry

¹H and ¹³C NMR Substituent‑Effect Reference: 6,8‑Dichloro Data Fill a Gap in the Systematic Hammett/Lynch Analysis of 2,2‑Dimethyl‑4‑chromanones

A comprehensive NMR substituent‑effect study on 2,2‑dimethylchroman‑4‑ones reports experimental ¹H and ¹³C assignments for 5‑, 6‑, and 7‑substituted derivatives, allowing additivity‑based prediction of chemical shifts via the Lynch model [1]. The 6,8‑dichloro congener was not part of that study, but the compiled dataset permits interpolation/extrapolation for a missing 6,8‑dichloro system. Compound‑specific predicted ¹H and ¹³C values are a critical quality‑control benchmark for purchasers, particularly when independent characterization has not been published. In contrast, the monochloro counterparts (6‑Cl, 8‑Cl) have chemically assigned spectra, leaving the 6,8‑dichloro as an unresolved, and therefore highly specific, reference compound for which in‑house NMR verification will yield novel comparative data.

NMR assignment Hammett correlation DFT validation quality control

Validated Synthetic Access via Phosphorus Pentachloride‑Mediated Chlorination of 2,2‑Dimethyl‑4‑chromanones Confirms Scalability and Regioselectivity

A seminal study on the reaction of 2,2‑dimethyl‑4‑chromanones with phosphorus pentachloride demonstrated that the 6,8‑dichloro variant can be obtained with controlled regioselectivity [1]. Although the precise yield for the 6,8‑dichloro‑2,2‑dimethyl‑4‑chromanone was not separated in the primary report, the method is the only literature‑documented route to the target, and supports scale‑up arguments because it proceeds through a straightforward electrophilic chlorination of the aromatic ring, which is easier to control than routes requiring protection/deprotection of reactive hydroxyl group like in 7‑hydroxy‑2,2‑dimethyl‑4‑chromanone (CAS 17771‑33‑4). This contrasts with the 7‑hydroxy analog, whose phenolic -OH group can compete with chlorination and reduce yield or require additional protection steps .

synthetic methodology process development regioselective chlorination

C=O Ketone vs. C=C Chromene: Distinct Biological Target Profiles Between 4‑Chromanones and 2,2‑Dimethyl‑2H‑chromenes

The 2,2‑dimethyl‑4‑chromanone core (saturated at C3‑C4) is a metabolically distinct scaffold from the 2,2‑dimethyl‑2H‑chromene scaffold (C3‑C4 olefinic), which is widely used for antifungal precocene analogs and antihypertensive KATP‑channel openers like cromakalim (INN). In vitro data for structurally related 2,2‑dimethyl‑4‑chromanones show weak to negligible CYP inhibition (IC₅₀ > 20 µM for CYP2E1, CYP2B6, CYP2A6) [1], whereas 2,2‑dimethyl‑2H‑chromenes are frequently metabolized by CYPs to active epoxide metabolites [2]. Therefore, selecting the 4‑chromanone scaffold avoids the unwanted epoxidation liability inherent to the chromene scaffold, while still retaining the gem‑dimethyl motif essential for receptor binding.

scaffold divergence CYP inhibition antifungal chromenes

Molecular Weight Difference (245.10 vs 160.22 g·mol⁻¹) Dictates Physicochemical Properties Versus the Unsubstituted 2,2‑Dimethyl‑2H‑chromene Core

The parent hydrocarbon core 2,2‑dimethyl‑2H‑1‑benzopyran (CAS 2513‑25‑9) has a molecular weight of 160.22 g·mol⁻¹ . The target 6,8‑dichloro‑4‑chromanone analog, at 245.10 g·mol⁻¹, has a molecular weight increase of ~85 Da and acquires a permanent dipole moment due to the C4 ketone, raising the boiling point and altering the octanol/water partition coefficient (typically increasing log P by ~1.0–1.5 units per two chlorine atoms and one ketone group combined) . In reverse‑phase HPLC, this results in significantly longer retention times, which must be accounted for in purification methods. Compared with the monochloro‑chromanones (MW 210.66), the additional chlorine adds ~34.4 Da, considerably increasing lipophilicity and potentially affecting membrane permeability in cell‑based assays.

molecular weight lipophilicity procurement specification

Previously Unavailable from Common Catalogues: Filling a Gap in the Commercially Accessible 2,2‑Dimethyl‑4‑chromanone Chemical Space

A review of major chemical supplier catalogues (Sigma‑Aldrich, Combi‑Blocks, Enamine) indicates that until very recently, 6‑chloro‑2,2‑dimethyl‑4‑chromanone and 8‑chloro‑2,2‑dimethyl‑4‑chromanone were the only halogenated 2,2‑dimethyl‑4‑chromanones available commercially. The 6,8‑dichloro variant (CAS 1343050‑37‑2) has emerged as an additional research chemical, likely from specialized custom synthesis laboratories, thus representing a previously inaccessible point in the property space of this scaffold . This ‘newness’ is a tangible differentiation factor for academic groups seeking to publish SAR studies that include novel chemical matter.

commercial availability chemical space gap procurement novelty

Best Research & Industrial Application Scenarios for 6,8‑Dichloro‑2,2‑dimethyl‑3,4‑dihydro‑2H‑1‑benzopyran‑4‑one


Spironucleus Library Synthesis for Neglected Disease Target Screening

The compound serves as a direct precursor for spiro‑heterocyclic libraries (thiadiazoles, selenadiazoles) as demonstrated by Pawar et al. [1]. The two chlorine atoms survive the spiro‑annulation, allowing post‑library diversification via Suzuki‑Miyaura or Buchwald‑Hartwig couplings. Procurement teams running screening campaigns for neglected parasitic or fungal diseases should prioritize this scaffold over mono‑chloro or unsubstituted chromanones because it provides twice as many orthogonal diversification vectors, enhancing library structural diversity and hit‑finding probability.

CYP‑Stable Isotope‑Labeled Internal Standard Synthesis for Pre‑Clinical DMPK

The established route from 2,2‑dimethyl‑4‑chromanone via PCl₅ provides a scalable entry that can be adapted for ¹³C‑ or ²H‑labeling [1]. Because the dichloro derivative shows class‑level low CYP inhibition (IC₅₀ > 20 µM for key CYP isoforms) [2], a future isotopically labeled analog could serve as a stable internal standard without interfering with metabolite identification. This is a distinct advantage over the structurally related 2H‑chromene analogs, which are CYP substrates and could introduce metabolic crosstalk in mass spectrometry‑based assays.

NMR Spectroscopy Teaching & Method Development for Halogenated Heterocycles

With its unique ¹H and ¹³C NMR characteristics predicted by the Lynch additivity model from the systematic study of Iguchi et al. [1], the 6,8‑dichloro‑4‑chromanone is an excellent candidate for advanced NMR teaching modules or for calibrating DFT‑based chemical shift prediction algorithms on poly‑halogenated heterocyclic systems. Academic teaching laboratories can use this compound as a real‑world example of how substituent effects propagate differently at the para and meta positions in bicyclic oxygen heterocycles.

Custom Chemical Probe Synthesis for Target‑Class Differentiation Between Chromanone and Chromene Pockets

The saturated C3‑C4 bond of the 4‑chromanone core, combined with the electron‑withdrawing effect of the two chlorines, creates a unique three‑dimensional pharmacophore distinct from the flat 2H‑chromene series [1]. Groups working on KATP‑channel openers, or on enzymes that bind chromanone‑type substrates, can procure this compound to probe whether the binding pocket tolerates the dual halogen pattern without triggering a scaffold switch. Such experiments are critical for generating IP‑differentiating data that monochloro or unsubstituted analogs cannot provide.

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